molecular formula C7H6N2O4S B14010550 1-Methylmercapto-2,4-dinitrobenzene CAS No. 2363-23-7

1-Methylmercapto-2,4-dinitrobenzene

Cat. No.: B14010550
CAS No.: 2363-23-7
M. Wt: 214.20 g/mol
InChI Key: CQLUVMHXDVLHSK-UHFFFAOYSA-N
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Description

1-Methylmercapto-2,4-dinitrobenzene is an organic compound with the molecular formula C7H6N2O4S It is a derivative of dinitrobenzene, where a methylmercapto group (-SCH3) is attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Methylmercapto-2,4-dinitrobenzene can be synthesized through a nitration reaction of methylmercaptobenzene. The nitration process involves the introduction of nitro groups (-NO2) into the benzene ring. The reaction typically uses a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) as nitrating agents. The reaction conditions include maintaining a low temperature to control the exothermic nature of the reaction and to prevent over-nitration.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar nitration process but on a larger scale. The reaction is carried out in a continuous-flow reactor to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions helps in achieving higher efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Methylmercapto-2,4-dinitrobenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the nitro groups can lead to the formation of amines.

    Substitution: The methylmercapto group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzene derivatives.

Scientific Research Applications

1-Methylmercapto-2,4-dinitrobenzene has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Methylmercapto-2,4-dinitrobenzene involves its interaction with various molecular targets. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components. The methylmercapto group can also participate in redox reactions, influencing the compound’s overall reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Dinitrobenzene
  • 1,3-Dinitrobenzene
  • 1,4-Dinitrobenzene

Comparison

1-Methylmercapto-2,4-dinitrobenzene is unique due to the presence of the methylmercapto group, which imparts distinct chemical properties compared to other dinitrobenzene isomers

Properties

CAS No.

2363-23-7

Molecular Formula

C7H6N2O4S

Molecular Weight

214.20 g/mol

IUPAC Name

1-methylsulfanyl-2,4-dinitrobenzene

InChI

InChI=1S/C7H6N2O4S/c1-14-7-3-2-5(8(10)11)4-6(7)9(12)13/h2-4H,1H3

InChI Key

CQLUVMHXDVLHSK-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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